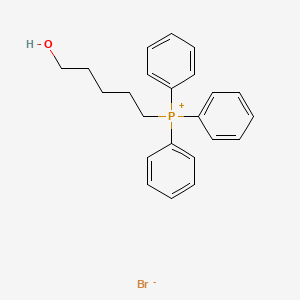

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide

Description

Such compounds are typically synthesized via nucleophilic substitution reactions between triphenylphosphine and alkyl halides, followed by bromide counterion exchange if necessary . The hydroxyl group in the pentyl chain likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from purely aliphatic or aromatic analogs.

Properties

IUPAC Name |

5-hydroxypentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26OP.BrH/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJQJOPDTKDGLE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382815 | |

| Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34626-52-3 | |

| Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34626-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with pentyl bromide, followed by the addition of hydroxylamine or hydroxylamine hydrochloride, and sodium carbonate or potassium carbonate. The resulting compound is then purified by crystallization or recrystallization. The synthesis method is relatively straightforward and yields a high-quality product, making it suitable for various research applications.

Chemical Reactions Analysis

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

Phosphonium salts have shown promising cytotoxic effects against various cancer cell lines. Research has indicated that phosphonium, (5-hydroxypentyl)triphenyl-, bromide exhibits potent anticancer properties, particularly against HeLa cells. In comparative studies, phosphonium salts demonstrated higher potency than traditional chemotherapeutics like cisplatin. For instance, specific phosphonium compounds have been reported to have IC₅₀ values significantly lower than those of cisplatin, suggesting a greater efficacy in inducing cell death in cancerous cells .

1.2 Antibacterial Properties

The antibacterial activity of phosphonium ionic liquids has been explored against resistant strains such as Acinetobacter baumannii. Studies indicate that these compounds possess significant antibacterial and antioxidant properties, making them potential candidates for developing new antimicrobial agents . The effectiveness of phosphonium salts in inhibiting bacterial growth was assessed through various assays that measured the zones of inhibition, confirming their potential as effective antibacterial agents.

1.3 Antifungal Activity

In addition to their antibacterial properties, certain phosphonium salts have been identified as antifungal agents with broad-spectrum activity. Their mechanism often involves disrupting cellular membranes or inhibiting critical metabolic pathways in fungi, leading to cell death .

Catalytic Applications

2.1 Phase-Transfer Catalysis

This compound has been utilized as a phase-transfer catalyst in various organic reactions. The unique structure of phosphonium salts allows them to facilitate reactions between reactants in different phases (e.g., organic and aqueous), enhancing reaction rates and yields . This property is particularly useful in synthesizing complex organic molecules.

2.2 Ultrasound-Assisted Reactions

Recent studies have highlighted the effectiveness of phosphonium salts as catalysts in ultrasound-assisted oxidative desulfurization processes. In these reactions, they help remove sulfur compounds from fuels more efficiently than traditional methods . The application of ultrasound enhances mass transfer and reaction kinetics, making these phosphonium compounds valuable for environmental applications.

Material Science Applications

3.1 Flame Retardancy

Phosphonium salts have been incorporated into polymer matrices to improve flame retardancy and dielectric properties. For example, the synthesis of phosphonium bromide-montmorillonite nanocomposites has shown enhanced flame resistance when added to epoxy resins . This application is crucial for developing safer materials in construction and electronics.

3.2 Nanocomposites

The incorporation of phosphonium compounds into nanocomposites has led to improved mechanical and thermal properties. These materials are being explored for use in various applications ranging from packaging to automotive components due to their enhanced performance characteristics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is not fully understood. it is believed to act as a nucleophile in various organic reactions due to the presence of the phosphonium group. The compound also has a positive charge on the phosphorus atom, making it an excellent electrophile in various reactions. These properties enable the compound to participate in a wide range of chemical reactions, contributing to its diverse applications in scientific research.

Comparison with Similar Compounds

Alkyl Chain Length and Functional Group Effects

Phosphonium salts with alkyl chains of varying lengths and functional groups exhibit distinct properties:

- Chain Length: Longer alkyl chains (e.g., C12 in DoTDPB) enhance lipophilicity and membrane interaction, improving antimicrobial efficacy .

- Functional Groups : Hydroxyl groups (as in the target compound) or ester moieties (e.g., gallate in TPP+-C8) can increase solubility and target-specific interactions, such as enzyme inhibition or mitochondrial targeting .

Aromatic vs. Aliphatic Substituents

- Aromatic Substituents: Benzyl triphenylphosphonium bromide (BTPPB): Exhibits strong corrosion inhibition due to aromatic π-electrons adsorbing onto metal surfaces .

- Aliphatic Substituents: Butyl triphenylphosphonium bromide (BTPB): Shorter chains reduce steric hindrance, favoring applications in ionic liquids or surfactants . 5-Hydroxypentyl substituent: The hydroxyl group may confer unique reactivity (e.g., hydrogen bonding) or biodegradability compared to non-functionalized aliphatic chains .

Biological Activity

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is a compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Overview

Phosphonium compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The specific compound in focus, (5-hydroxypentyl)triphenyl-, bromide, exhibits properties that make it a candidate for further biological exploration. Its structure includes a phosphonium group, which is known for its reactivity as both a nucleophile and an electrophile.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reagents : Triphenylphosphine is reacted with pentyl bromide.

- Hydroxylamine Addition : Hydroxylamine or hydroxylamine hydrochloride is introduced.

- Base Addition : Sodium carbonate or potassium carbonate is added to facilitate the reaction.

- Purification : The product is purified through crystallization or recrystallization.

This synthetic route yields a high-quality product suitable for various applications in research and industry .

Antioxidant Properties

This compound has demonstrated antioxidant properties , which are crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals can potentially mitigate damage in various biological systems .

Anti-inflammatory Effects

Research indicates that this phosphonium compound may possess anti-inflammatory properties , suggesting its utility in treating inflammatory diseases. This activity could be linked to its ability to modulate cellular signaling pathways involved in inflammation .

The precise mechanism of action for this compound remains partially understood. However, it is believed to act as a nucleophile in organic reactions due to the positively charged phosphorus atom, allowing it to participate in various chemical transformations . Its interaction with cellular components may lead to apoptotic pathways, particularly in cancerous tissues.

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies using neuronal cell lines have shown that the compound can protect cells from oxidative insults at specific concentrations (3.5 - 125 µM). These studies highlight its potential as a neuroprotective agent .

- Apoptosis Induction : A study on related triphenylphosphonium compounds indicated that they can induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the triphenylphosphonium moiety enhances the compound's ability to target mitochondria, leading to increased cytotoxicity against tumor cells .

- Comparative Analysis : Compared to other phosphonium compounds like triphenylphosphine and tetraphenylphosphonium bromide, this compound exhibits unique reactivity due to the hydroxypentyl substituent. This structural difference allows for distinct biological interactions and applications .

Data Table: Comparative Biological Activity

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Apoptosis Induction |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Triphenylphosphine | Low | No | Limited |

| Tetraphenylphosphonium bromide | Moderate | Yes | Yes |

| TPP-PLLA NPs (related compound) | High | Yes | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.